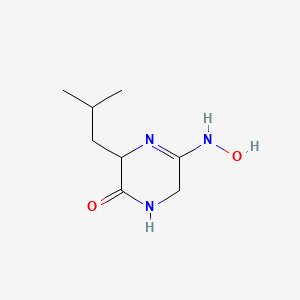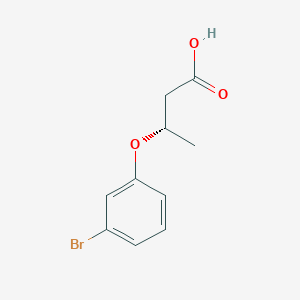
(S)-3-(3-Bromophenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3-Bromophenoxy)butanoic acid is an organic compound that features a bromophenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Bromophenoxy)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromophenol.
Etherification: 3-bromophenol is reacted with an appropriate butanoic acid derivative under basic conditions to form the ether linkage.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale etherification reactions using automated reactors. The chiral resolution can be achieved through methods such as chiral chromatography or enzymatic resolution, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3-Bromophenoxy)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and butanoic acid groups can participate in oxidation and reduction reactions.
Esterification: The carboxylic acid group can form esters with alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the phenoxy or butanoic acid groups.
Reduction: Reduced forms of the phenoxy or butanoic acid groups.
Esterification: Ester derivatives of this compound.
Applications De Recherche Scientifique
(S)-3-(3-Bromophenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(3-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the butanoic acid moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(3-Bromophenoxy)butanoic acid: The enantiomer of (S)-3-(3-Bromophenoxy)butanoic acid.
3-(4-Bromophenoxy)butanoic acid: A regioisomer with the bromine atom in a different position.
3-(3-Chlorophenoxy)butanoic acid: A halogenated analog with chlorine instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer, making it valuable for enantioselective studies.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(3S)-3-(3-bromophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m0/s1 |
Clé InChI |
CGNYYRLNHNACLI-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)OC1=CC(=CC=C1)Br |
SMILES canonique |
CC(CC(=O)O)OC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)
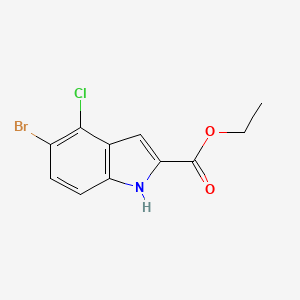
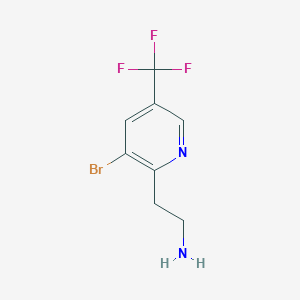
![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)
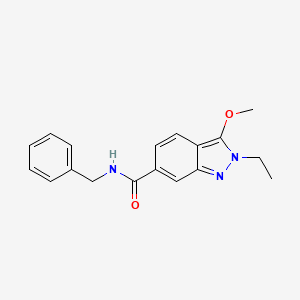

![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
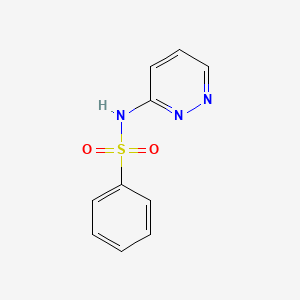
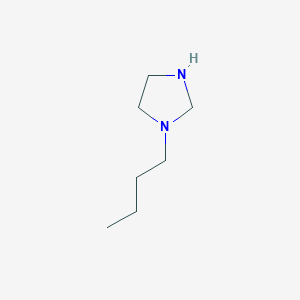
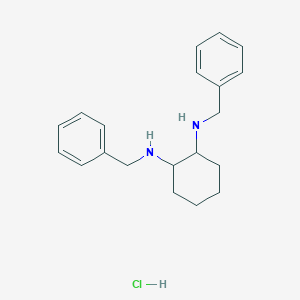

![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
